molecular formula C24H21ClFN3O2 B237543 N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide

Cat. No. B237543
M. Wt: 437.9 g/mol
InChI Key: WMMMESCGZPBKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide, commonly known as CB-1 antagonist, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CB-1 antagonist is a potent inhibitor of the cannabinoid receptor 1 (CB-1), which is primarily found in the central nervous system and is responsible for mediating the psychoactive effects of cannabis. In

Mechanism of Action

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist works by blocking the activity of the N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide receptor, which is primarily responsible for mediating the psychoactive effects of cannabis. The N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide receptor is found in high concentrations in the brain and is involved in the regulation of appetite, pain sensation, and mood. By blocking the activity of the N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide receptor, N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist reduces the rewarding effects of drugs of abuse and decreases food intake, leading to weight loss.
Biochemical and Physiological Effects
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist has been shown to have a range of biochemical and physiological effects, including reducing food intake and body weight, decreasing the rewarding effects of drugs of abuse, and improving glucose and lipid metabolism. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies.

Advantages and Limitations for Lab Experiments

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist has several advantages for lab experiments, including its high potency and selectivity for the N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide receptor, making it a useful tool for studying the role of the N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide receptor in various physiological and pathological processes. However, N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist also has some limitations, including its potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.

Future Directions

There are several potential future directions for research on N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist, including investigating its potential use in the treatment of obesity, metabolic disorders, and drug addiction, as well as exploring its potential use in the treatment of psychiatric disorders, such as anxiety and depression. Further research is also needed to better understand the mechanism of action of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist and to identify potential off-target effects and toxicity concerns. Additionally, the development of novel N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonists with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist involves several steps, including the reaction of 4-chlorobenzoyl chloride with 4-aminophenylpiperazine to yield the intermediate product, which is subsequently reacted with 3-fluorobenzoyl chloride to produce the final product. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and drug addiction. It has been shown to reduce food intake and body weight in animal models and has demonstrated efficacy in reducing drug-seeking behavior in preclinical studies. N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist has also been investigated for its potential use in the treatment of psychiatric disorders, such as anxiety and depression.

properties

Product Name

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide

Molecular Formula

C24H21ClFN3O2

Molecular Weight

437.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide

InChI

InChI=1S/C24H21ClFN3O2/c25-19-6-4-17(5-7-19)24(31)29-14-12-28(13-15-29)22-10-8-21(9-11-22)27-23(30)18-2-1-3-20(26)16-18/h1-11,16H,12-15H2,(H,27,30)

InChI Key

WMMMESCGZPBKPZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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